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molecular formula C12H18 B1265441 5-tert-Butyl-m-xylene CAS No. 98-19-1

5-tert-Butyl-m-xylene

Cat. No. B1265441
M. Wt: 162.27 g/mol
InChI Key: FZSPYHREEHYLCB-UHFFFAOYSA-N
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Patent
US04340758

Procedure details

1,3-Dimethyl-5-tertiary-butylbenzene is prepared as described in U.S. Pat. No. 2,860,169. According to this procedure, 448 g. (8.0 moles) of isobutene were dissolved in 961 g. (9.0 moles) of meta-xylene at 0° C. and added over a period of 4.2 hours to 150 g. (7.5 moles) of liquid hydrogen fluoride contained in a copper flask equipped with a stainless-steel stirrer, addition-tube and gas-outlet. The flask was cooled in an ice-bath. Stirring was continued for 2 hours after the end of the addition period. The contents of the flask were poured on crushed ice, neutralized with excess potassium hydroxide and the organic phase separated, washed with sodium bicarbonate solution, dried and distilled. The final product contained 17% by weight of unconverted meta-xylene, 76% of 1,3-dimethyl-5-tertiary-butylbenzene and 7% of higher boiling products.
Quantity
8 mol
Type
reactant
Reaction Step One
Quantity
9 mol
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
7.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH3:4])[CH3:3].[C:5]1([CH3:12])[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[CH:6]=1.F.[OH-].[K+]>>[CH3:12][C:5]1[CH:10]=[C:9]([C:2]([CH3:4])([CH3:3])[CH3:1])[CH:8]=[C:7]([CH3:11])[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8 mol
Type
reactant
Smiles
C=C(C)C
Step Two
Name
Quantity
9 mol
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Three
Name
liquid
Quantity
7.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stainless-steel stirrer, addition-tube and gas-outlet
TEMPERATURE
Type
TEMPERATURE
Details
The flask was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
after the end of the addition period
ADDITION
Type
ADDITION
Details
The contents of the flask were poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC(=CC(=C1)C(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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